molecular formula C13H12N2O B12749040 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- CAS No. 2745-07-5

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)-

Cat. No.: B12749040
CAS No.: 2745-07-5
M. Wt: 212.25 g/mol
InChI Key: SLRYANZZBALGOE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound, known for its aromatic properties.

    Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): A hydroxyl derivative of tropone with additional biological activity.

    2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative with different reactivity.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives.

Properties

CAS No.

2745-07-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(2-phenylhydrazinyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H12N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16)

InChI Key

SLRYANZZBALGOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=CC2=O

Origin of Product

United States

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